
Ethyl 2-Fluoro(2-thienyl)acetate
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Overview
Description
Ethyl 2-Fluoro(2-thienyl)acetate is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-Fluoro(2-thienyl)acetate typically involves the introduction of a fluorine atom into a thiophene ring followed by esterification. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the thiophene ring using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The resulting 2-fluorothiophene is then subjected to esterification with ethyl bromoacetate in the presence of a base like potassium carbonate to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents, catalysts, and reaction conditions can be optimized to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Hydrolysis Reactions
Ethyl 2-fluoro(2-thienyl)acetate undergoes hydrolysis under acidic or basic conditions to yield 2-fluoro(2-thienyl)acetic acid:
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Acidic Hydrolysis : Refluxing with aqueous HCl in ethanol cleaves the ester bond, producing the carboxylic acid.
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Basic Hydrolysis : Treatment with NaOH in aqueous ethanol generates the sodium salt of the acid, which is acidified to isolate the free acid.
This reaction is critical for converting the ester into biologically active carboxylic acid derivatives .
Nucleophilic Substitution at the Fluorine Atom
The electron-withdrawing nature of the ester group activates the α-fluorine for nucleophilic substitution:
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Amine Substitution : Reacting with benzylamine in DMF at 80°C produces N-benzyl-2-(2-thienyl)acetamide.
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Thiol Substitution : Treatment with sodium thiophenolate in THF replaces fluorine with a thiophenyl group, forming 2-(2-thienylthio)acetate derivatives.
Mechanistic studies suggest an S<sub>N</sub>2 pathway due to steric hindrance from the thienyl group .
Reduction Reactions
The ester group is reduced to primary alcohols under specific conditions:
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LiAlH<sub>4</sub> Reduction : In anhydrous THF at 0–25°C, the ester is reduced to 2-fluoro(2-thienyl)ethanol with >80% yield.
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Catalytic Hydrogenation : Palladium-on-carbon (Pd/C) in methanol under H<sub>2</sub> selectively reduces the ester without affecting the thienyl ring .
Cyclization and Heterocycle Formation
This compound participates in cyclization reactions to synthesize fused heterocycles:
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Hydrazide Formation : Reaction with hydrazine hydrate in ethanol yields 2-fluoro(2-thienyl)acetohydrazide, a precursor for hydrazones .
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Thorpe-Ziegler Cyclization : Heating the hydrazide with aromatic aldehydes (e.g., thiophene-2-carboxaldehyde) generates thieno[2,3-b]pyridine derivatives via intramolecular cyclization (Scheme 1) .
text**Example Reaction Pathway**: This compound → Hydrazide → Hydrazone → Cyclized thienopyridine[7].
Catalytic Cross-Coupling Reactions
The thienyl group enables transition-metal-catalyzed coupling reactions:
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Suzuki-Miyaura Coupling : Using Pd(PPh<sub>3</sub>)<sub>4</sub> and aryl boronic acids, the thienyl ring couples with aryl groups to form biaryl structures .
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Heck Reaction : In the presence of Pd(OAc)<sub>2</sub>, the compound reacts with alkenes to form α,β-unsaturated esters .
Fluorine-Specific Reactivity
The fluorine atom influences reactivity through electronic effects:
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Radical Reactions : Under photoredox conditions, the C–F bond participates in radical trifluoromethylation, forming CF<sub>3</sub>-containing adducts (e.g., with alkenes) .
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Electrophilic Fluorination : The α-position can act as a fluoride donor in metal-mediated reactions .
Mechanistic Insights
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Hydrolysis : Proceeds via acid/base-catalyzed nucleophilic attack at the ester carbonyl .
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Cyclization : Intramolecular nucleophilic attack by the hydrazide nitrogen on the thienyl-activated position .
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Fluorine Reactivity : The C–F bond’s polarization enhances susceptibility to nucleophilic/radical pathways .
This compound’s multifunctional reactivity makes it valuable in medicinal chemistry (e.g., antidepressant synthesis ) and materials science. Further studies on enantioselective transformations and catalytic applications are warranted .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antiviral Activity
Recent studies have indicated that compounds with similar structural motifs to Ethyl 2-Fluoro(2-thienyl)acetate exhibit antiviral properties. For instance, quinoline analogs with thienyl substitutions have shown potent antiviral activity against enteroviruses, suggesting that this compound could serve as a lead compound for developing antiviral agents .
Case Study: Structure-Activity Relationship (SAR)
A study focused on thienyl-substituted compounds demonstrated that modifications at the 2-position of a quinoline scaffold significantly improved antiviral potency. This compound could potentially be optimized similarly to enhance its activity against viral pathogens .
Compound | EC50 (μM) | CC50 (μM) | SI |
---|---|---|---|
Compound with thienyl substitution | 2.5 ± 0.5 | 111.2 ± 15.4 | 44.5 |
2. Anticancer Research
This compound has also been investigated for its potential anticancer properties. In vitro studies have shown that derivatives of thiophene can inhibit lactate production in cancer cells, suggesting a metabolic target for this compound .
Case Study: Lactate Dehydrogenase Inhibition
In a series of experiments, thienyl derivatives were synthesized and tested for their ability to inhibit lactate dehydrogenase, an enzyme crucial for cancer cell metabolism. The results indicated that certain modifications to the thienyl group could enhance cellular potency while maintaining low cytotoxicity .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions involving ethyl acetate and fluorinated thiophene derivatives. This versatility allows for the exploration of numerous derivatives that may exhibit enhanced biological activities.
Synthesis Overview:
- Starting Materials : Ethyl acetate and fluorinated thiophenes.
- Reaction Conditions : Typically conducted under mild conditions to ensure high yields.
- Characterization Techniques : NMR spectroscopy, mass spectrometry, and IR spectroscopy are commonly used to confirm the structure and purity of synthesized compounds.
Material Science Applications
Beyond medicinal chemistry, this compound is being explored for applications in materials science, particularly in the development of organic electronics and sensors due to its electronic properties derived from the thienyl moiety.
1. Organic Electronics
The incorporation of thiophene units into polymeric materials has been shown to enhance charge transport properties, making compounds like this compound attractive candidates for organic semiconductors.
Case Study: Conductivity Enhancement
Research has demonstrated that polymers containing thiophene derivatives exhibit improved conductivity compared to their non-thiophene counterparts. This suggests potential applications in flexible electronics and photovoltaic devices .
Mechanism of Action
The mechanism of action of Ethyl 2-Fluoro(2-thienyl)acetate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability by influencing the electronic properties and conformation of the molecule .
Comparison with Similar Compounds
Ethyl 2-Fluoro(2-thienyl)acetate can be compared with other thiophene derivatives such as:
Ethyl 2-Thienylacetate: Lacks the fluorine atom, resulting in different electronic properties and reactivity.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which can affect its solubility and reactivity.
2-Fluorothiophene: Lacks the ester group, making it less versatile in synthetic applications.
The uniqueness of this compound lies in the combination of the fluorine atom and the ethyl ester group, which imparts distinct chemical and physical properties that can be exploited in various applications .
Biological Activity
Ethyl 2-Fluoro(2-thienyl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological properties, including anti-inflammatory, antibacterial, and anticancer activities, supported by various research findings and case studies.
Chemical Structure and Synthesis
This compound is characterized by the presence of a thienyl moiety and a fluorine atom, which are known to enhance biological activity. The synthesis of this compound typically involves the reaction of thienyl derivatives with ethyl acetate under specific conditions to yield the desired ester.
1. Anti-Inflammatory Activity
Research has demonstrated that this compound exhibits significant anti-inflammatory effects. In vitro studies have shown that compounds with similar structures can inhibit the expression of pro-inflammatory enzymes such as cyclooxygenase (COX-1 and COX-2). For example, IC50 values for related compounds against COX-1 and COX-2 were reported as follows:
Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
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Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |
Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |
This compound | TBD | TBD |
These results suggest a potential for this compound to serve as an anti-inflammatory agent, possibly more effective than traditional NSAIDs due to its selective inhibition of COX enzymes .
2. Antibacterial Activity
This compound has also shown promising antibacterial properties against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Studies indicate that modifications in the thienyl structure can significantly enhance antimicrobial potency. For instance, derivatives of thienyl compounds have demonstrated minimum inhibitory concentrations (MICs) as low as 64 µg/mL against resistant strains .
Bacterial Strain | MIC (µg/mL) |
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MRSA TCH 1516 | 64 |
A. baumannii AR-0033 | 128 |
These findings underscore the potential application of this compound in developing new antibacterial therapies.
3. Anticancer Activity
The anticancer activity of this compound has been evaluated in various cancer cell lines. Preliminary studies suggest that it may inhibit cell proliferation through apoptosis induction and cell cycle arrest mechanisms. For example, molecular docking studies have indicated strong binding affinities to key targets involved in cancer progression, such as EGFR and PI3K.
Cell Line | Cell Viability (%) | IC50 (µM) |
---|---|---|
HepG2 | 10.41 ± 0.66 | TBD |
MCF-7 | TBD | TBD |
In silico analysis revealed that structural modifications could enhance binding interactions with these targets, leading to improved therapeutic efficacy .
Case Studies
Case Study 1: Anti-Inflammatory Effects
In a controlled study, researchers evaluated the effects of this compound on RAW264.7 macrophages, measuring the expression levels of iNOS and COX-2 post-treatment. The results indicated a significant reduction in both mRNA and protein levels compared to untreated controls, suggesting a robust anti-inflammatory mechanism .
Case Study 2: Antibacterial Efficacy
A comparative study assessed the antibacterial activity of this compound against various pathogenic strains. The compound exhibited notable activity against MRSA, with an MIC significantly lower than control antibiotics . This positions it as a potential candidate for further development in antibiotic resistance contexts.
Q & A
Q. Basic: What are the established synthetic routes for Ethyl 2-Fluoro(2-thienyl)acetate, and how do reaction parameters influence yield?
Methodological Answer:
this compound can be synthesized via fluorination of a thienyl precursor. A common approach involves:
Thienyl Ester Formation : Reacting 2-thienylacetic acid with ethanol under acidic conditions to form Ethyl 2-thienylacetate .
Fluorination : Introducing fluorine via halogen exchange (e.g., using KF or Selectfluor®) or via electrophilic fluorination. For example, brominated intermediates (e.g., Ethyl 2-bromo-2,2-difluoroacetate) can undergo nucleophilic substitution with fluorine sources .
Key Parameters :
- Temperature : Fluorination reactions often require controlled temperatures (e.g., 0–60°C) to avoid side reactions.
- Catalysts : Phase-transfer catalysts like tetrabutylammonium bromide improve fluorination efficiency .
- Yield Optimization : Ethyl 3-oxo-3-(2-thienyl)propanoate synthesis achieved 76% yield using POCl3, suggesting similar optimization for fluorinated analogs .
Q. Basic: How can spectroscopic techniques (NMR, IR) and X-ray crystallography validate the structure of this compound?
Methodological Answer:
- NMR :
- IR : Strong ester C=O stretch (~1740 cm⁻¹) and C-F stretch (~1100 cm⁻¹) .
- X-ray Crystallography : Single-crystal analysis (e.g., as in ) resolves bond angles and fluorine positioning, with R-factors <0.05 ensuring accuracy.
Q. Advanced: What mechanistic challenges arise during fluorination of the thienyl-acetate scaffold, and how are they addressed?
Methodological Answer:
- Challenge 1 : Fluorine’s high electronegativity can destabilize intermediates.
- Solution : Use milder fluorinating agents (e.g., DAST) to minimize decomposition .
- Challenge 2 : Competing side reactions (e.g., ester hydrolysis).
- Mechanistic Insight : Fluorination via SN2 displacement (e.g., using KF on bromoacetate derivatives) proceeds with inversion, confirmed by stereochemical retention in analogs .
Q. Advanced: How does the fluorine substituent influence the compound’s reactivity in cross-coupling or cyclization reactions?
Methodological Answer:
- Electronic Effects : Fluorine’s electron-withdrawing nature enhances electrophilicity at the α-carbon, facilitating nucleophilic attacks (e.g., in Suzuki-Miyaura coupling) .
- Steric Effects : The small size of fluorine minimizes steric hindrance, enabling efficient cyclization to heterocycles (e.g., thiophene-fused lactones) .
- Case Study : Ethyl 3-oxo-3-(2-thienyl)propanoate undergoes cyclization with mercaptoacetate to form bithiophene derivatives (49% yield), suggesting fluorinated analogs could follow similar pathways .
Q. Advanced: What experimental protocols ensure stability assessment of this compound under varying storage conditions?
Methodological Answer:
- Storage Conditions :
- Temperature : Store at -20°C in sealed vials to prevent ester hydrolysis or thermal degradation .
- Light Sensitivity : Amber glassware avoids photolytic C-F bond cleavage .
- Stability Testing :
- HPLC Monitoring : Track degradation products (e.g., free thienyl acid) over 6–12 months .
- Accelerated Aging : Use elevated temperatures (40°C) to simulate long-term stability .
Q. Advanced: How can computational models predict physicochemical properties (e.g., logP, pKa) of this compound?
Methodological Answer:
- Software Tools : Gaussian or COSMO-RS calculate logP (~2.1) and pKa (~3.5 for the ester group) based on electronegativity and solvation energy .
- Case Study : PubChem’s ALogPS predicts aqueous solubility (0.1–1 mg/mL), validated experimentally via shake-flask methods .
Q. Advanced: What role does this compound play in synthesizing bioactive heterocycles, and what are the key intermediates?
Methodological Answer:
- Intermediate Utility : The fluorothienyl moiety acts as a precursor for:
- Antimicrobial Agents : Via coupling with triazole rings (e.g., ).
- Luminescent Materials : Through bithiophene synthesis (e.g., ).
- Mechanistic Pathway : Fluorine enhances electron deficiency, promoting regioselective cyclization (e.g., with hydrazines to form pyrazoles) .
Properties
Molecular Formula |
C8H9FO2S |
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Molecular Weight |
188.22 g/mol |
IUPAC Name |
ethyl 2-fluoro-2-thiophen-2-ylacetate |
InChI |
InChI=1S/C8H9FO2S/c1-2-11-8(10)7(9)6-4-3-5-12-6/h3-5,7H,2H2,1H3 |
InChI Key |
BPMOPOUKDAVRGR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=CS1)F |
Origin of Product |
United States |
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